molecular formula C22H19BrN4O5S B297571 N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Número de catálogo B297571
Peso molecular: 531.4 g/mol
Clave InChI: BITGYYXLYMIJAZ-ZVHZXABRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. They are involved in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer progression. BB-94 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases.

Mecanismo De Acción

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide exerts its inhibitory effect on MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are zinc-dependent enzymes that require a free zinc ion at the active site for their catalytic activity. N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide binds to the zinc ion and prevents its interaction with the substrate, thereby inhibiting the enzymatic activity of MMPs.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have both biochemical and physiological effects in various disease models. In cancer models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. In arthritis models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In cardiovascular disease models, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the migration and proliferation of vascular smooth muscle cells, thereby reducing the risk of atherosclerosis and restenosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for MMPs, which allows for selective inhibition of these enzymes without affecting other cellular processes. Another advantage is its stability and solubility, which allows for easy handling and storage. However, one of the limitations is its potential toxicity and side effects, which may limit its use in certain experimental settings. In addition, the cost of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also be a limiting factor for some labs.

Direcciones Futuras

There are several future directions for the research on N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide. One direction is the development of more potent and selective MMP inhibitors with fewer side effects. Another direction is the exploration of the potential therapeutic applications of N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide in other diseases, such as pulmonary fibrosis, Alzheimer's disease, and multiple sclerosis. In addition, the development of new drug delivery systems for N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide may also improve its efficacy and reduce its toxicity.

Métodos De Síntesis

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-bromobenzylamine with 3-nitrobenzaldehyde to form the corresponding Schiff base, which is then reduced to the corresponding hydrazine. The hydrazine is then coupled with N-(2-oxoethyl)benzenesulfonamide to form the final product, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide.

Aplicaciones Científicas De Investigación

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of MMPs. It has also been shown to reduce the severity of arthritis by inhibiting the degradation of cartilage ECM proteins. In addition, N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide has been shown to have potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and restenosis, by inhibiting the migration and proliferation of vascular smooth muscle cells.

Propiedades

Nombre del producto

N-(4-bromobenzyl)-N-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide

Fórmula molecular

C22H19BrN4O5S

Peso molecular

531.4 g/mol

Nombre IUPAC

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19BrN4O5S/c23-19-11-9-17(10-12-19)15-26(33(31,32)21-7-2-1-3-8-21)16-22(28)25-24-14-18-5-4-6-20(13-18)27(29)30/h1-14H,15-16H2,(H,25,28)/b24-14+

Clave InChI

BITGYYXLYMIJAZ-ZVHZXABRSA-N

SMILES isomérico

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

SMILES canónico

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.